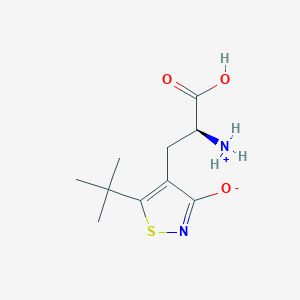
Thio-ATPA-R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
チオ-ATPAの合成には、そのヘテロ環状部分構造である4,5-ジメチル-3-イソチアゾールが関与します。 これは、高度なab initio計算と量子化学的方法を用いて達成できます . 合成経路は通常、硫黄とα-メチレンカルボニル化合物およびα-シアノエステルの縮合によって、アミノチオフェン誘導体を形成することを伴います
化学反応の分析
チオ-ATPAは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化され得ますが、詳細な酸化経路は広範にわたって文書化されていません。
還元: 還元反応は、化合物中に存在する官能基を変える可能性があります。
これらの反応に用いられる一般的な試薬には、酸化剤、還元剤、置換反応を促進するさまざまな触媒などがあります。生成される主な生成物は、用いる反応条件と試薬によって異なります。
科学的研究の応用
Pharmacological Properties
Thio-ATPA-R is recognized primarily for its role as a selective agonist at ionotropic glutamate receptors, particularly the GluR5 subtype. Research has demonstrated that:
- Potency : The (S)-enantiomer of Thio-ATPA is significantly more potent than its (R)-counterpart, with an EC50 value of approximately 0.10 µM at GluR5 receptors, making it a valuable tool for studying AMPA receptor desensitization properties .
- Selectivity : Thio-ATPA exhibits selective agonistic properties at various AMPA receptor subtypes, including GluR1, GluR3, and GluR4, with varying EC50 values ranging from 5 to 32 µM .
Therapeutic Implications
The applications of this compound extend into therapeutic realms, particularly in conditions where modulation of glutamate signaling is beneficial:
- Neurodegenerative Diseases : Given its action on AMPA receptors, Thio-ATPA may be explored as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where glutamate dysregulation is implicated.
- Pain Management : The modulation of glutamate receptors can also play a role in pain pathways; thus, Thio-ATPA may have potential applications in pain management therapies.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
作用機序
チオ-ATPAは、中枢神経系における興奮性神経伝達を仲介するイオンチャネル型受容体であるカイネート受容体のGluR5サブタイプに選択的に結合することで作用を発揮します。 結合すると、チオ-ATPAはこれらの受容体を活性化し、ナトリウムやカルシウムなどのカチオンの流入を引き起こし、ニューロンを脱分極させて興奮性シグナルを伝播させます . このメカニズムは、シナプス伝達におけるその役割と潜在的な治療応用を理解するために不可欠です。
類似化合物との比較
チオ-ATPAは、ATPAやカイニン酸などの他のカイネート受容体アゴニストに似ています。 それは、GluR5サブタイプに対するより高い効力と選択性を持つという点でユニークです . その他の類似化合物には、以下のようなものがあります。
ATPA: GluR5受容体のより弱いアゴニスト。
カイニン酸: カイネート受容体のよく知られたアゴニストですが、特定のサブタイプに対する選択性は低いです。
チオ-ATPAのユニークな選択性と効力は、特にカイネート受容体の機能と薬理学に焦点を当てた研究において、神経科学研究にとって貴重なツールとなっています。
特性
分子式 |
C10H16N2O3S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChIキー |
FHWOAQCPEFTDOQ-LURJTMIESA-N |
異性体SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])C[C@@H](C(=O)O)[NH3+] |
正規SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])CC(C(=O)O)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















